3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisobenzofurans. This compound features a bromine atom and a carboxylic acid group, making it significant in various chemical applications. It is primarily studied for its potential biological activities and as a building block in synthetic organic chemistry.
The compound can be synthesized through various methods, including bromination of tetrahydroisobenzofuran derivatives and subsequent reactions that introduce the carboxylic acid functionality. It is commercially available from chemical suppliers and is often used in research settings.
The synthesis of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid typically involves the following steps:
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yield and selectivity.
The molecular structure of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid can be described as follows:
3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid participates in several chemical reactions:
These reactions are often facilitated by specific catalysts or reaction conditions tailored to enhance yields.
The mechanism of action for 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid largely depends on its applications in biological systems or synthetic pathways. In biological contexts, it may act as an inhibitor or modulator for specific enzymes or receptors due to its structural features.
The compound's interactions with biological targets typically involve:
Relevant data regarding melting point and boiling point are often specific to experimental conditions and should be referenced from detailed chemical databases .
3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid has several scientific uses:
The strategic incorporation of both bromine and carboxylic acid functionalities on the tetrahydroisobenzofuran scaffold enables diverse functionalization pathways critical for complex molecule construction. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, allowing introduction of aryl, vinyl, or alkyl substituents at this position. Simultaneously, the carboxylic acid functionality enables amide bond formation through coupling with amines or decarboxylative transformations under transition metal catalysis, providing entry to simplified derivatives. The bicyclic framework itself offers opportunities for stereoselective functionalization at the aliphatic positions through enolate chemistry or C-H activation approaches [1] [8].
Recent methodological advances in heterocyclic synthesis demonstrate the scaffold's synthetic utility. The Pomeranz-Fritsch-Bobbitt cyclization, historically significant for isoquinoline synthesis, exemplifies the type of annulation strategy potentially adaptable to tetrahydroisobenzofuran systems [3]. This method constructs the heterocyclic core through acid-catalyzed cyclization of aminoacetal derivatives, with modern variants achieving excellent stereocontrol. Additionally, the efficient conversion of carboxamides to carboxylic acids demonstrated for isothiazole derivatives using NaNO₂/TFA at 0°C could provide a mild approach for preparing or further functionalizing the carboxylic acid moiety in related scaffolds [6].
Table 1: Key Synthetic Transformations Enabled by 3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid
Reactive Site | Transformation | Synthetic Utility | Representative Conditions |
---|---|---|---|
Bromine (C-3) | Cross-coupling reactions | Introduction of carbon substituents | Pd-catalyzed Suzuki, Stille couplings |
Carboxylic Acid | Amide formation | Peptidomimetics, pro-drug synthesis | DCC, EDC·HCl, or T3P-mediated coupling |
Carboxylic Acid | Decarboxylation | Simplified brominated heterocycles | Copper-catalyzed in quinoline |
Ring Carbons | Electrophilic substitution | Ring-functionalized derivatives | Nitration, halogenation at activated positions |
Oxygen (furanone) | Nucleophilic addition | Ring-opened products | Grignard reagents at carbonyl carbon |
The structural features of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid align remarkably with pharmacophore elements present in numerous bioactive natural products and therapeutic agents. The tetrahydroisobenzofuran core mimics stereochemical and electronic properties of physiologically relevant lactone and lactam structures, while the bromine substituent provides both steric bulk and a site for structural diversification. This compound serves as a precursor to furanone derivatives that exhibit diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects [1] [10].
Structurally related tetrahydroisoquinoline carboxylic acids demonstrate compelling bioactivity profiles that highlight the potential of similarly functionalized tetrahydroisobenzofurans. For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives function as potent inhibitors of New Delhi metallo-β-lactamase (NDM-1), a bacterial enzyme responsible for antibiotic resistance [3]. The carboxylic acid moiety in these inhibitors coordinates the zinc ions within the enzyme's active site, while the heterocyclic core provides structural rigidity. Similarly, substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown potent inhibitory activity against influenza virus polymerase acidic (PA) endonuclease, highlighting the therapeutic relevance of carboxylic acid-functionalized bicyclic heterocycles in antiviral drug discovery [3].
The brominated tetrahydroisobenzofuran scaffold offers distinct advantages over these bioisosteres. The oxygen atom in the furanone ring enhances hydrogen-bond acceptor capacity compared to nitrogen-containing analogs, potentially improving target interaction profiles. Furthermore, the partially saturated ring system provides conformational constraints that may enhance binding selectivity while reducing entropic penalties during target binding. These attributes position 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid as a versatile precursor for developing novel enzyme inhibitors, receptor modulators, and antimicrobial agents through rational structural modification.
Table 2: Bioactive Derivatives Accessible from Tetrahydroheterocyclic Carboxylic Acid Scaffolds
Biological Target | Scaffold Type | Biological Activity | Potential Application |
---|---|---|---|
NDM-1 (Metallo-β-lactamase) | Tetrahydroisoquinoline carboxylic acids | Enzyme inhibition | Antibiotic resistance reversal |
Influenza PA endonuclease | 6,7-Dihydroxy-THIQ-3-carboxylic acid | Viral replication inhibition | Antiviral therapeutics |
Catechol-O-methyltransferase | 6,7-Dihydroxy-1-methyl-THIQ-1,3-dicarboxylic acid | Peripheral enzyme inhibition | Parkinson's disease treatment |
Hypothetical targets | Tetrahydroisobenzofuran carboxylic acids | Predicted enzyme modulation | Antibacterial, antiviral agents |
The investigation of tetrahydroisobenzofuran derivatives represents a specialized trajectory within the broader historical context of heterocyclic chemistry in drug discovery. Early interest in this scaffold emerged from structural studies of natural terpenoids containing fused furanone moieties, which demonstrated intriguing biological activities. The synthetic accessibility of the core structure through approaches like the Pomeranz-Fritsch-Bobbitt cyclization (originally developed for isoquinolines) provided methodology that could be adapted to oxygen analogs [3]. This reaction, first reported in 1893, underwent significant refinement throughout the 20th century, particularly through Bobbitt's contributions in the mid-1900s that enabled efficient preparation of substituted derivatives through hydrogenation of imine intermediates [3].
The late 20th century witnessed growing recognition of tetrahydroisobenzofurans as privileged scaffolds in medicinal chemistry, capable of delivering diverse biological activities through strategic substitution. This period coincided with the pharmaceutical industry's increasing focus on saturated heterocycles to enhance solubility and reduce metabolic liabilities in drug candidates. The synthetic evolution of these compounds accelerated with the development of asymmetric methodologies, particularly chemoenzymatic kinetic resolution techniques reported by Fülöp and colleagues for obtaining enantiomerically pure tetrahydroisoquinoline carboxylic acids [3]. These advances provided the foundation for accessing optically active tetrahydroisobenzofuran derivatives essential for modern structure-activity relationship studies.
In contemporary drug discovery, the chemical space surrounding tetrahydroisobenzofuran scaffolds has expanded significantly through integration with high-throughput screening platforms and fragment-based drug design. Modern suppliers specializing in chemical building blocks, including Sigma-Aldrich and CymitQuimica, now recognize the importance of such advanced intermediates, listing diverse tetrahydrofuran and tetrahydroisobenzofuran derivatives to support pharmaceutical research [4] [5]. The commercial availability of related compounds like 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1260640-00-3) demonstrates the market demand for functionalized, saturated heterocyclic carboxylic acids [2]. This commercial infrastructure facilitates exploration of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid derivatives as potential therapeutics targeting neurological disorders, infectious diseases, and inflammatory conditions, continuing the historical trajectory of complex oxygen heterocycles in medicinal chemistry innovation.
Table 3: Evolution of Tetrahydroisobenzofuran Chemistry in Drug Discovery
Time Period | Key Developments | Impact on Scaffold Accessibility | Medicinal Chemistry Applications |
---|---|---|---|
Late 19th Century | Initial reports of Pomeranz-Fritsch cyclization | Basic heterocyclic core synthesis | Alkaloid structural studies |
Mid-20th Century | Bobbitt's modifications (hydrogenation) | Access to saturated derivatives | Expansion to non-alkaloid structures |
1980s-1990s | Asymmetric synthesis methods | Enantiomerically pure derivatives | Rational drug design applications |
2000s-Present | Commercial building block availability | High-quality research quantities | Fragment-based drug discovery |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1